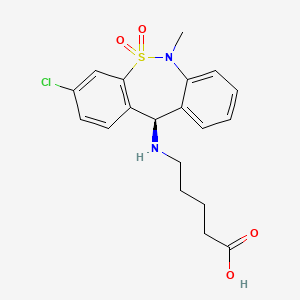
(R)-Pentanoic Acid Tianeptine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine involves multiple steps, starting from the formation of the tricyclic core structure. The process typically includes:
Cyclization reactions: to form the tricyclic core.
Functional group modifications: to introduce the pentanoic acid side chain.
Industrial Production Methods: Industrial production of Tianeptine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Solvent-casting: where the polymer and drug are dissolved in a solvent (often ethanol or water) and a film is cast by solvent evaporation.
Hot melt extrusion: for forming the final product.
Types of Reactions:
Oxidation: Tianeptine undergoes beta-oxidation of its heptanoic side chain.
Reduction: Reduction reactions can modify the tricyclic core structure.
Substitution: Substitution reactions are used to introduce various functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate.
Reducing agents: like lithium aluminum hydride.
Catalysts: for facilitating substitution reactions.
Major Products:
Beta-oxidation: leads to the formation of metabolites with modified side chains.
Reduction and substitution: reactions result in derivatives with altered pharmacological properties.
Chemistry:
- Used as a model compound for studying tricyclic antidepressants.
- Investigated for its unique chemical properties and reactions.
Biology:
Medicine:
- Primarily used to treat major depressive disorder and anxiety .
- Investigated for potential use in treating irritable bowel syndrome and fibromyalgia .
Industry:
Mecanismo De Acción
Tianeptine exerts its effects through multiple mechanisms:
Glutamate Receptor Modulation: It modulates the activity of AMPA and NMDA receptors, affecting neural plasticity.
Opioid Receptor Agonism: Acts as a full agonist at mu-type opioid receptors, contributing to its antidepressant effects.
Serotonin Uptake: Stimulates the uptake of serotonin in brain tissue.
Comparación Con Compuestos Similares
Amitriptyline: Another tricyclic antidepressant but with different pharmacological properties.
Imipramine: Similar structure but primarily affects serotonin and norepinephrine reuptake.
Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action.
Uniqueness:
Propiedades
Fórmula molecular |
C19H21ClN2O4S |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
5-[[(11R)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl]amino]pentanoic acid |
InChI |
InChI=1S/C19H21ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24)/t19-/m1/s1 |
Clave InChI |
BYPYVXCZPZLHBO-LJQANCHMSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2[C@H](C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |
SMILES canónico |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)





![Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester](/img/structure/B13435813.png)
![2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13435820.png)


